1-Methyl-4-piperidone
Overview
Description
1-Methyl-4-piperidone is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is widely used in various industrial and scientific applications due to its unique chemical properties. It appears as a transparent yellow to orange liquid and is known for its role as an intermediate in organic synthesis and as a solvent.
Mechanism of Action
Target of Action
1-Methyl-4-piperidone is a derivative of piperidine . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different ways as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives, which this compound is part of, are known to interact with various biological targets leading to their diverse therapeutic applications .
Biochemical Pathways
It’s worth noting that piperidine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Piperidine derivatives, which this compound is part of, are known to have diverse biological activities, including anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 1-Methyl-4-piperidone, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Some piperidine derivatives have been found to exhibit anti-inflammatory properties and can affect various types of cells
Molecular Mechanism
It has been suggested that it may be involved in the α,β-dehydrogenation of β-N-substituted saturated ketones . This process involves the cleavage of the C–H α and C–H β bonds in that order .
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives can undergo various chemical reactions over time
Dosage Effects in Animal Models
It is known that piperidine derivatives can have various effects in animal models, depending on the dosage
Metabolic Pathways
It is known that piperidine derivatives can be involved in various metabolic pathways
Transport and Distribution
It is known that piperidine derivatives can interact with various transporters and binding proteins
Subcellular Localization
It is known that piperidine derivatives can be localized to various subcellular compartments
Preparation Methods
1-Methyl-4-piperidone can be synthesized through several methods. One common synthetic route involves the conjugate reduction of dihydropyridones using zinc and acetic acid, which provides a simple and cost-effective method to produce this compound . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, which yields tertiary propargylamines . Industrial production often involves the reaction of piperidine with formaldehyde and methylamine under controlled conditions .
Chemical Reactions Analysis
1-Methyl-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield N-methyl-4-piperidinol.
Substitution: It can participate in substitution reactions with electrophiles or nucleophiles.
Cyclization: It can form spiropiperidine rings when reacted with malononitrile and electrophiles.
Common reagents used in these reactions include zinc, acetic acid, benzaldehyde, and malononitrile. Major products formed from these reactions include spiropiperidine rings and N-methyl-4-piperidinol .
Scientific Research Applications
1-Methyl-4-piperidone has extensive applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with anticancer, antiviral, and antimicrobial properties.
Comparison with Similar Compounds
1-Methyl-4-piperidone can be compared with other piperidine derivatives such as:
N-Methyl-2-piperidone: Similar in structure but differs in the position of the methyl group.
1-Benzyl-4-piperidone: Contains a benzyl group instead of a methyl group, leading to different chemical properties and applications.
1-Ethyl-4-piperidone: Contains an ethyl group, which affects its reactivity and use in synthesis.
This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
1-methylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPVABNAQUEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162735 | |
Record name | 1-Methyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |
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Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Methyl-4-piperidone | |
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CAS No. |
1445-73-4 | |
Record name | 1-Methyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Methyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445734 | |
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Record name | 1-Methyl-4-piperidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66491 | |
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Record name | 1-Methyl-4-piperidone | |
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Record name | 1-methyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.450 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-methyl-4-piperidone?
A1: this compound has a molecular formula of C6H11NO and a molecular weight of 113.16 g/mol. []
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers utilize various spectroscopic methods to characterize this compound, including Fourier transform microwave spectroscopy (FT-MW) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, ], and mass spectrometry (MS) []. These techniques provide valuable information about the compound's structure, conformation, and fragmentation patterns.
Q3: What are the conformational properties of the six-membered heterocyclic ring in this compound?
A3: Studies using FT-MW spectroscopy revealed that the six-membered ring of this compound exists in two conformations due to nitrogen inversion. These conformations are characterized by the N-methyl group occupying either an equatorial (more stable) or axial position. []
Q4: Can this compound be used as a catalyst?
A4: While not a catalyst itself, this compound serves as a valuable starting material and reagent in various chemical reactions. For instance, it acts as a hydride acceptor in Oppenauer oxidations, a mild and often selective method for converting alcohols to aldehydes or ketones. []
Q5: What type of reactions can this compound undergo?
A5: this compound readily participates in reactions with active methylene compounds [], undergoes alkyl nitrate nitration [], and acts as a reactant in the Asinger reaction []. These reactions highlight its versatility as a building block in organic synthesis.
Q6: Have computational methods been employed to study this compound?
A6: Yes, density functional theory (DFT) calculations have been instrumental in understanding the vibrational spectra and assigning fundamental vibrational modes of this compound. [] These computational studies provide valuable insights into the molecule's electronic structure and vibrational properties.
Q7: How do structural modifications of this compound impact its biological activity?
A7: Research on derivatives of this compound, specifically 3,5-diarylidene-4-piperidones, has demonstrated the significant impact of structural modifications on biological activity. Studies investigating their cytotoxic properties revealed correlations between the physicochemical constants of aromatic substituents and their activity against human tumor cell lines and L1210 leukemia cells. [, ] Modifications influencing parameters like molar refractivity (MR) and fragment constants (f) were linked to changes in cytotoxicity.
Q8: What kind of compounds can be synthesized using this compound as a starting material?
A8: Researchers have successfully synthesized a diverse range of compounds starting from this compound. These include:
- Fulvenes: Condensation reactions with cyclopentadiene yield fulvene derivatives with heterocyclic substituents, showcasing its utility in creating extended conjugated systems. []
- Spiropyranopiperidines: A one-pot domino reaction using this compound, dimethyl acetylenedicarboxylate (DMAD), and malononitrile, catalyzed by [bmIm]Br and KOH, provides access to chiral heterocyclic spiropyranopiperidine derivatives. []
- Spiro[isobenzofuran-1(3H),4'-piperidines]: These compounds, with potential as central nervous system agents, have been synthesized using this compound and lithiated 2-bromobenzhydryl methyl ether, followed by cyclization. []
- Glycidic Esters: Darzens condensation reactions using this compound as the starting ketone provide a route to glycidic esters, investigated for potential antispasmodic activity. []
Q9: How can this compound be used to synthesize compounds with potential therapeutic applications?
A9: The versatility of this compound as a building block enables the synthesis of diverse compounds, some of which hold potential therapeutic value. Examples include:
- Postganglionic Parasympathetic Blocking Agents: Synthesis of ketals and hemithioketals of this compound has been explored for developing potential postganglionic parasympathetic blocking agents. []
- Antispasmodics: Glycidic esters derived from this compound through Darzens condensation reactions represent potential candidates for antispasmodic agents. []
- Central Nervous System Agents: Spiro[isobenzofuran-1(3H),4'-piperidines], synthesized using this compound, hold promise as potential central nervous system agents, including antidepressants. []
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